molecular formula C7H10N2O3 B2608530 Tert-butyl diazopyruvate CAS No. 71901-63-8

Tert-butyl diazopyruvate

Cat. No. B2608530
CAS RN: 71901-63-8
M. Wt: 170.168
InChI Key: YSXHGTQUSBTHDI-UHFFFAOYSA-N
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Description

Tert-butyl diazopyruvate, also known as t-Bu-DAP, is a chemical compound that is widely used in scientific research. It is a diazo compound that is commonly used as a reagent in organic synthesis and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Catalysis and Asymmetric Reactions

Tert-butyl diazopyruvate has been studied for its application in asymmetric Mannich-type reactions. Research by Hashimoto et al. (2011) found that axially chiral dicarboxylic acid can catalyze the reaction of aromatic aldehyde-derived N-Boc imines with tert-butyl diazopyruvate. This process yields chiral β-amino phosphonates and β-amino sulfones with high enantioselectivity (Hashimoto et al., 2011).

Organic Synthesis

In the context of organic synthesis, tert-butyl diazopyruvate is involved in various transformations. Li and Jia (2017) highlighted its role in nitrosation, oximation, oxidation, and other reactions, emphasizing its versatility as a reagent in synthesis (Li & Jia, 2017).

Reaction with Diazomethane

Research conducted by Rundel and Kästner (1970) investigated the reaction of tert-butyl diazopyruvate with diazomethane, exploring the formation of Δ1-Pyrazolines and other products through photolysis and acid treatment. This study contributes to understanding the reactive properties of tert-butyl diazopyruvate under different conditions (Rundel & Kästner, 1970).

Cyclopropanation and Catalytic Reactions

M. Doyle and colleagues (1994) explored the use of tert-butyl diazopyruvate in cyclopropanation reactions, catalyzed by dirhodium(II) compounds. Their research provided insights into producing cyclopropane products with high enantiomeric excess, demonstrating the compound's utility in stereoselective synthesis (Doyle et al., 1994).

Synthesis of Nitrogen Heterocycles

Klenov et al. (2016) highlighted the utility of tert-butyl diazopyruvate in the synthesis of nitrogen heterocycles. Their study detailed a novel method for tetrazole ring construction, involving diazo-group transfer and intramolecular coupling, underlining the compound's application in complex organic synthesis (Klenov et al., 2016).

Magnetic Material Synthesis

Griffete et al. (2012) demonstrated the use of tert-butyl diazopyruvate in the synthesis of magnetic materials. They showed that amino modified particles react with tert-butylnitrite to provide diazonium surface functionality, which can then react with iron oxide nanoparticles. This application is significant in materials science and surface engineering (Griffete et al., 2012).

properties

IUPAC Name

tert-butyl 3-diazo-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-7(2,3)12-6(11)5(10)4-9-8/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXHGTQUSBTHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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